![molecular formula C30H30O11 B1261594 Monodictyochromone A](/img/structure/B1261594.png)
Monodictyochromone A
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Description
Monodictyochromone A is a chromanone isolated from the marine derived fungus Monodictys putredinis and exhibits inhibitory activity against P450. It has a role as a metabolite, a P450 inhibitor and an antineoplastic agent. It is a gamma-lactone, a secondary alcohol and a chromanone.
Scientific Research Applications
Drug Discovery and Development
Monodictyochromone A plays a role in drug discovery and development, particularly in the context of molecular biology and genomics. Its significance lies in contributing to the development of recombinant proteins and monoclonal antibodies, enriching therapeutic options (Drews, 2000).
Monoamine Oxidase B Inhibition
Research on chromone derivatives, closely related to Monodictyochromone A, has shown that they are potent and reversible inhibitors of human Monoamine Oxidase B (MAO-B), a target for Parkinson's disease treatment. Crystallographic and biochemical analyses reveal their mechanism of action and their effectiveness in reducing cellular levels of reactive oxygen species (Reis et al., 2018).
Genomic and Cellular Studies
Monodictyochromone A's structural analogs are significant in genomic studies, such as exploring transcriptional effects mediated by the glucocorticoid receptor (GR) in mammals. These studies highlight the distinction between monomeric and homodimer bindings of GR, relevant for understanding tissue-specific gene activation and repression (Lim et al., 2015).
Cancer Research
Certain chromone derivatives have shown potential as cancer chemopreventive agents. This is evident in their ability to inhibit cytochrome P450 1A activity and act as inducers of NAD(P)H:quinone reductase in cultured cells, indicating a potential role in cancer prevention and treatment (Krick et al., 2007).
Biomedical Applications
Monodictyochromone A-related compounds are utilized in the development of monoclonal antibodies, revolutionizing research, diagnosis, and treatment in various medical fields, including rheumatoid arthritis and cancer (Alkan, 2004).
properties
Product Name |
Monodictyochromone A |
---|---|
Molecular Formula |
C30H30O11 |
Molecular Weight |
566.6 g/mol |
IUPAC Name |
(2S)-5-hydroxy-8-[(2R)-5-hydroxy-2-methyl-2-[(2R,3S)-3-methyl-5-oxooxolan-2-yl]-4-oxo-3H-chromen-6-yl]-2-[(2R,3R)-3-hydroxy-5-oxooxolan-2-yl]-2,7-dimethyl-3H-chromen-4-one |
InChI |
InChI=1S/C30H30O11/c1-12-7-15(31)23-17(33)10-30(4,28-16(32)9-21(36)39-28)41-26(23)22(12)14-5-6-19-24(25(14)37)18(34)11-29(3,40-19)27-13(2)8-20(35)38-27/h5-7,13,16,27-28,31-32,37H,8-11H2,1-4H3/t13-,16+,27+,28+,29+,30-/m0/s1 |
InChI Key |
PWCVOPRZVQEZQR-QICUOKTJSA-N |
Isomeric SMILES |
C[C@H]1CC(=O)O[C@H]1[C@]2(CC(=O)C3=C(O2)C=CC(=C3O)C4=C5C(=C(C=C4C)O)C(=O)C[C@@](O5)(C)[C@H]6[C@@H](CC(=O)O6)O)C |
Canonical SMILES |
CC1CC(=O)OC1C2(CC(=O)C3=C(O2)C=CC(=C3O)C4=C5C(=C(C=C4C)O)C(=O)CC(O5)(C)C6C(CC(=O)O6)O)C |
Origin of Product |
United States |
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